![molecular formula C18H12N6O B2860052 4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol CAS No. 848687-60-5](/img/structure/B2860052.png)
4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a small molecule featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds . It has a molecular formula of C18H12N6O and a molecular weight of 328.335.
Synthesis Analysis
The synthesis of similar compounds involves a series of reactions, including the use of triethoxyorthoformate in acetic anhydride . A mixture of the precursor compound, chloroacetonitrile, and anhydrous potassium carbonate in dimethyl formamide is stirred for several hours at room temperature .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Chemical Reactions Analysis
The compound is part of a new set of small molecules designed and synthesized as novel CDK2 targeting compounds . The growth of three examined cell lines was significantly inhibited by most of the prepared compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 328.335. More detailed physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Synthesis and Derivative Applications
- Antimicrobial and Antifungal Activities : Research has shown that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin, such as those synthesized via reactions with iminophosphoranes, aryl isocyanate, and substituted 2-phenoxyacetohydrazide, exhibit antimicrobial and antifungal properties. These derivatives have been evaluated against phytopathogenic fungi, demonstrating significant inhibitory activities, which underscores their potential as lead compounds in the development of new antimicrobial and antifungal agents (Jin Luo et al., 2020); (Jin Zhang et al., 2016).
Medicinal Chemistry Applications
- Adenosine Receptor Antagonists : Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine derivatives have been extensively researched for their potential as adenosine receptor antagonists. These compounds exhibit high affinity and selectivity towards the A(2A) adenosine receptor subtype, making them candidates for the treatment of neurodegenerative disorders such as Parkinson's disease. The structural modifications of these derivatives can significantly influence their activity and selectivity, highlighting the importance of this chemical scaffold in the development of new therapeutic agents (P. Baraldi et al., 1996).
Safety And Hazards
The compound is not intended for human or veterinary use and is for research use only. Detailed safety and hazard information is not available in the retrieved sources.
Future Directions
properties
IUPAC Name |
4-(10-phenyl-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-5-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O/c25-14-8-6-12(7-9-14)16-21-22-18-15-10-20-24(13-4-2-1-3-5-13)17(15)19-11-23(16)18/h1-11,25H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSKWFIMIHRSRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl)phenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

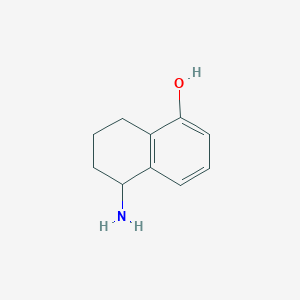

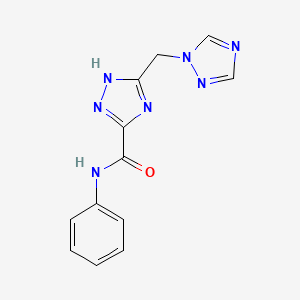
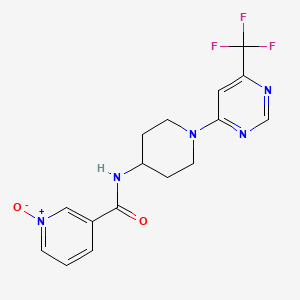
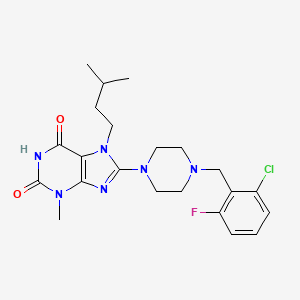
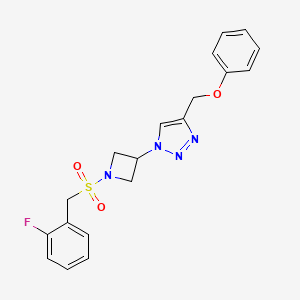
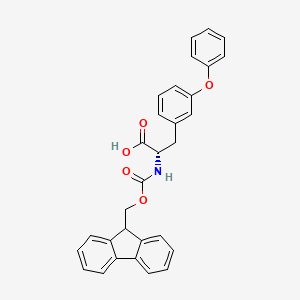
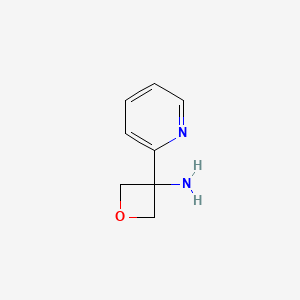
![5-({[(2-Chlorobenzoyl)oxy]imino}methyl)-2-[(4-methylphenyl)sulfanyl]pyridine](/img/structure/B2859986.png)
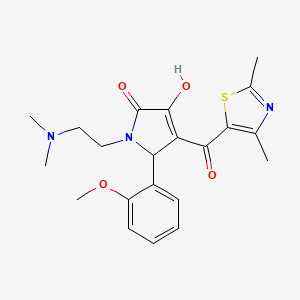
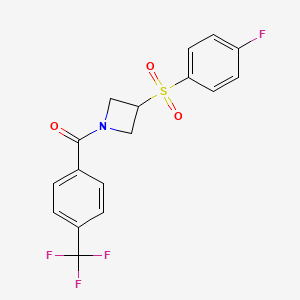
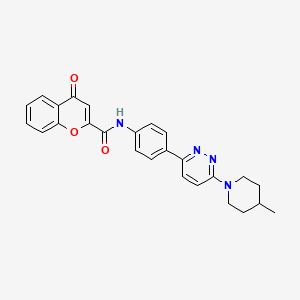
![3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one](/img/structure/B2859991.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2859993.png)